molecular formula C25H19N3O2 B12447832 1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol

1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol

Cat. No.: B12447832
M. Wt: 393.4 g/mol
InChI Key: POSJIMZXYPJRHP-UHFFFAOYSA-N
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Description

1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of a primary amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-(2-methoxyphenyl)-1H-benzimidazole-5-amine. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced Schiff base derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. The Schiff base moiety can coordinate with metal ions through nitrogen and oxygen atoms, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities depending on the metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol is unique due to the presence of the benzimidazole moiety, which imparts additional stability and potential biological activity to the compound

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

1-[[1-(2-methoxyphenyl)benzimidazol-5-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C25H19N3O2/c1-30-25-9-5-4-8-23(25)28-16-27-21-14-18(11-12-22(21)28)26-15-20-19-7-3-2-6-17(19)10-13-24(20)29/h2-16,29H,1H3

InChI Key

POSJIMZXYPJRHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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